Hexafluoroaluminato de trisodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trisodium hexafluoroaluminate, also known as sodium aluminum fluoride, is an inorganic compound with the chemical formula Na₃AlF₆. This white solid is commonly found in nature as the mineral cryolite. It was first discovered in 1799 by Peder Christian Abildgaard. The compound is primarily used in the industrial production of aluminum, serving as a flux to lower the melting point of aluminum oxide during electrolysis .

Aplicaciones Científicas De Investigación

Trisodium hexafluoroaluminate has a wide range of applications in various fields:

- Chemistry: Used as a flux in the electrolysis of aluminum oxide to produce aluminum.

- Biology: Employed in the production of insecticides.

- Medicine: Utilized in the manufacture of certain pharmaceuticals.

- Industry: Used in the glass and enamel industries as a whitener and opacifier. It is also used in the production of synthetic resins for abrasives and in the manufacture of cutting or grinding discs .

Mecanismo De Acción

Trisodium hexafluoroaluminate, also known as aluminum trisodium hexafluoride, is an inorganic compound with the formula Na3AlF6. This compound is used extensively in the industrial production of aluminum .

Target of Action

It is known that the compound plays a crucial role in the electrolysis of aluminum oxides such as bauxite .

Mode of Action

Trisodium hexafluoroaluminate acts as a solvent or flux for the electrolysis of aluminum oxides . The conversion of aluminum oxides into metallic aluminum requires that the metal ions be dissolved so that they can accept the electrons provided in the electrolysis cell . A mixture of trisodium hexafluoroaluminate and some aluminum trifluoride is used as that solvent .

Result of Action

The primary result of trisodium hexafluoroaluminate’s action is the production of metallic aluminum from aluminum oxides . This process is crucial in the industrial production of aluminum .

Action Environment

The action of trisodium hexafluoroaluminate is highly dependent on the environment. For instance, the process of electrolysis requires temperatures approaching 1000 °C to melt . Therefore, the efficacy and stability of trisodium hexafluoroaluminate are influenced by factors such as temperature and the presence of other compounds (e.g., aluminum trifluoride) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trisodium hexafluoroaluminate can be synthesized through several methods:

- Combining sodium aluminate and hydrofluoric acid:

Na3Al(OH)6+6HF→Na3AlF6+6H2O

- Reacting sodium aluminate with aluminum fluoride:

6HF+3NaAlO2→Na3AlF6+Al2O3+3H2O

- Combining aluminum fluoride with sodium oxide:

4AlF3+3Na2O→2Na3AlF6+Al2O3

Industrial Production Methods: In industrial settings, trisodium hexafluoroaluminate is often produced from hexafluoroaluminic acid, which is recovered from phosphate mining. The process involves neutralization with ammonia to form ammonium hexafluoroaluminate, which is then reacted with sodium hydroxide:

H3AlF6+3NH3→(NH4)3AlF6

(NH4)3AlF6+3NaOH→Na3AlF6+3NH3+3H2O

Análisis De Reacciones Químicas

Types of Reactions: Trisodium hexafluoroaluminate primarily undergoes substitution reactions. It is relatively stable and does not easily participate in oxidation or reduction reactions.

Common Reagents and Conditions:

- Hydrofluoric acid is commonly used in the synthesis of trisodium hexafluoroaluminate.

- Sodium hydroxide is used in the industrial production process.

Major Products Formed:

- Water is a common byproduct in the synthesis reactions.

- Aluminum oxide is formed when reacting with sodium aluminate.

Comparación Con Compuestos Similares

- Sodium tetrafluoroaluminate (Na₃AlF₄)

- Sodium octafluoroaluminate (Na₃AlF₈)

Comparison: Trisodium hexafluoroaluminate is unique in its widespread use as a flux in aluminum production. While other sodium fluoroaluminates exist, they do not possess the same efficiency in lowering the melting point of aluminum oxide. This makes trisodium hexafluoroaluminate particularly valuable in the aluminum industry .

Propiedades

IUPAC Name |

aluminum;trisodium;hexafluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.6FH.3Na/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXRBDMVPYGJX-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

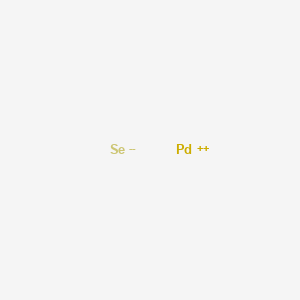

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF6Na3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.941265 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13775-53-6 |

Source

|

| Record name | Aluminate(3-), hexafluoro-, sodium (1:3), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the role of Trisodium hexafluoroaluminate in fireproof polycarbonates, and how does it contribute to flame retardancy?

A1: The research paper lists Trisodium hexafluoroaluminate as one of the potential flame retardant additives in a thermoplastic molding formulation designed for fire resistance []. While the paper focuses on the impact of Ethylene-propylene-maleic anhydride on the material's crashworthiness, it doesn't delve into the specific mechanisms of action for each listed flame retardant.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.